molecular formula C23H33NO6 B1665161 Aranorosin CAS No. 117184-53-9

Aranorosin

Cat. No. B1665161
M. Wt: 419.5 g/mol
InChI Key: JHTWWPWUODMKEO-PHJKOLFRSA-N
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Description

Aranorosin is a fungal metabolite originally isolated from P. roseus . It has antimicrobial activity against B. subtilis, A. niger, and C. albicans when used at a concentration of 1 mg/ml . Aranorosin also reduces viability in apoptosis-resistant HeLa/Bcl-2 cells .


Synthesis Analysis

The total synthesis of the diepoxycyclohexanone antibiotic aranorosin employs a novel hypervalent iodine-mediated oxidative hydroxylation of a tyrosinal derivative and a stereocontrolled cis-bisepoxidation in the key steps . A similar procedure was employed to prepare 6′-epiaranorosin, and hence establish the stereochemistry of the natural compound, and to prepare novel aranorosin analogues .


Molecular Structure Analysis

The high-resolution mass spectrum (HR-MS) of aranorosin established its molecular formula as C23H33NO6 . The 13C NMR spectrum showed that all of the 23 carbon atoms were magnetically non-equivalent and that two of these were carbonyl carbons, four olefinic carbons, seven heteroatom attached carbons and the remaining ten methine, methylene, and methyl carbons .


Chemical Reactions Analysis

Aranorosin’s synthesis involves a novel hypervalent iodine-mediated oxidative hydroxylation of a tyrosinal derivative and a stereocontrolled cis-bisepoxidation . Multiple natural products can also be formed from aranorosin, a non-halogenated natural product also produced by Gymnascella sp. fungi, using simple chloride salts .


Physical And Chemical Properties Analysis

The physico-chemical properties of aranorosin have been reported based on extensive spectroscopic studies, especially with the aid of NMR correlation spectroscopy, as well as on chemical transformation reactions .

Scientific Research Applications

Antibiotic Properties

Aranorosin, initially isolated from the strain Pseudoarachniotus roseus, has been identified as a novel antifungal antibiotic. It contains a unique 1-oxaspiro[4,5]decane ring system. Its structure and antifungal properties have been a subject of interest in the field of antibiotics and microbial resistance (Fehlhaber et al., 1988).

Synthesis and Structural Analysis

Research has focused on the synthesis of aranorosin, employing novel methods such as hypervalent iodine-mediated oxidative hydroxylation, which provides insights into the efficient production of this compound. This research also aids in understanding its stereochemistry, which is crucial for its biological activity (Mckillop et al., 1993).

Antitumor Properties

Aranorosin has been shown to possess antitumor properties. The total synthesis of aranorosin was achieved through a convergent, stereoselective sequence, which is significant for exploring its potential in cancer therapy (Wipf et al., 1993).

Broad Spectrum of Natural Products

The compound belongs to a family of secondary metabolites produced by fungi, featuring complex structures and displaying promising biological activities against tumors and microbial infections. The diversity of these compounds, including aranorosins, highlights their potential in drug discovery (Yu et al., 2021).

Inhibition of Anti-Apoptotic Functions

Aranorosin has been identified as an inhibitor of the anti-apoptotic function of Bcl-2, a protein that prevents apoptosis in response to various cell-death signals. This finding is particularly relevant for the development of therapeutic agents against Bcl-2-overexpressing human malignancies, which are common in various types of cancer (Nakashima et al., 2008).

properties

IUPAC Name

(2E,4E,6R)-N-[(1S,3R,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15?,18-,19+,20-,21+,22?,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTWWPWUODMKEO-PHJKOLFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)NC1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)OC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aranorosin

CAS RN

117184-53-9
Record name Aranorosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117184539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
P Wipf, Y Kim, PC Fritch - The Journal of Organic Chemistry, 1993 - ACS Publications
… Aranorosin (1) is a structurally unique antibiotic isolated by … Our interest in aranorosin was prompted by the combination of the … Aranorosin also has cytostatic properties and is potentially …
Number of citations: 138 pubs.acs.org
HW Fehlhaber, H Kogler… - Journal of the …, 1988 - ACS Publications
(JEH= 3.9 Hz, JGF= 2.9 Hz, and/Ho== 3.5 Hz). While the hemiacetal group accounted for two oxygens—one OH and one tertiary alkoxy-like group (78.83/s), the carbonyl groups (198.44…
Number of citations: 38 pubs.acs.org
H Yu, X Li, Y Jia, D Zhang, T Xu - Tetrahedron, 2021 - Elsevier
… Aranorosin had aroused world-wide interest from both … the same side chain as of aranorosin (1) and also featured a 1-… of acetone or its enolate form from aranorosin (1). However, the …
Number of citations: 5 www.sciencedirect.com
HW Fehlhaber, H Kogler… - The Journal of …, 1988 - jstage.jst.go.jp
… Using HR-MS,all significant fragment ions of aranorosin … to achievean unambiguousstructure elucidation of aranorosin, a total … Asmentionedabovethe NMRspectra of aranorosin exhibit …
Number of citations: 29 www.jstage.jst.go.jp
T Nakashima, R Tanaka, Y Yamashita, Y Kanda… - Biochemical and …, 2008 - Elsevier
… that of aranorosin, which had been previously reported as an antifungal antibiotic [8]. However, to date, the Bcl-2 inhibitory effect of aranorosin has not been reported. Aranorosin has an …
Number of citations: 17 www.sciencedirect.com
JK Richard - Journal of the Chemical Society, Perkin Transactions 1, 1996 - pubs.rsc.org
… The highly challenging structure of aranorosin, combined … We now report the full details of a concise total synthesis of aranorosin, … An alternative total synthesis of aranorosin has been …
Number of citations: 54 pubs.rsc.org
T Suga, T Ishii, M Iwatsuki, T Yamamoto… - The Journal of …, 2012 - nature.com
… Our continuous search for ABK resistance circumventors has led us to find aranorosin (Figure 1). In this paper, activity of aranorosin with respect to circumvention of ABK resistance in …
Number of citations: 20 www.nature.com
K Roy, T Mukhopadhyay, GCS Reddy… - The Journal of …, 1988 - jstage.jst.go.jp
Materials and Methods Taxonomyof the Producing Organism Morphological and cultural characteristics were studied on four different media at 26 C (±1 C). Sabouraud's glucose agar: …
Number of citations: 31 www.jstage.jst.go.jp
S Chatterjee, T Mukhopadhyay, RG Bhat… - THE JOURNAL OF …, 1998 - jlc.jst.go.jp
… the antifungal activity of aranorosin (1). This prompted us to initiate a … of aranorosin (1), the hydrolysis of the amide was tried under mild conditions by stirring a solution of aranorosin in …
Number of citations: 0 jlc.jst.go.jp
RC Haltiwanger, DS Eggleston, A McKillop… - … Section C: Crystal …, 1994 - scripts.iucr.org
… Before continuing our total syn- thesis of aranorosin, we sought confirmation that the rela- tive stereochemistry of the model system (2), assigned by spectroscopic methods, was correct …
Number of citations: 2 scripts.iucr.org

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